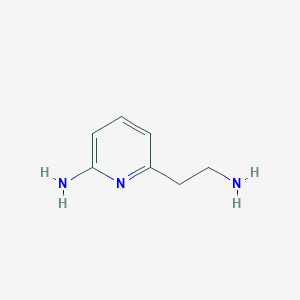

6-(2-Aminoethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-aminoethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRLOZPYJYOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridyl Amine Scaffolds in Advanced Chemical Synthesis

Pyridyl-amine scaffolds are a cornerstone in the field of advanced chemical synthesis, particularly in medicinal chemistry and materials science. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active natural products. rsc.orgnih.gov Its presence can significantly influence a molecule's pharmacological profile, enhancing properties such as biochemical potency, metabolic stability, and permeability. nih.gov The incorporation of an amine group further expands the chemical space, introducing a basic center capable of forming hydrogen bonds and participating in various chemical transformations. This versatility makes pyridyl-amine scaffolds highly valuable for creating large libraries of compounds for screening against diverse biological targets. nih.gov

The utility of these scaffolds extends beyond pharmaceuticals. They are integral in the development of functional nanomaterials, serve as crucial ligands in organometallic chemistry, and are employed in asymmetric catalysis. nih.gov The ability of the pyridine nucleus to be readily functionalized allows for the fine-tuning of electronic and steric properties, making it an attractive building block for a wide range of applications. nih.gov

Overview of Primary Amine and Pyridine Functional Group Integration in Molecular Design

The integration of primary amine and pyridine (B92270) functional groups into a single molecular entity, as seen in 6-(2-Aminoethyl)pyridin-2-amine, creates a molecule with a unique combination of properties. The pyridine ring, being isoelectronic with benzene (B151609) but with a nitrogen atom, introduces basicity and the capacity for hydrogen bonding. nih.gov This can be crucial for interactions with biological targets like enzymes and receptors. nih.gov

A primary amine group is a key hydrophilic functional group that can be ionized under physiological conditions. washington.edu This characteristic can influence a molecule's solubility and its ability to cross biological membranes. washington.edu The strategic placement of both a primary amine and a pyridine ring within a molecule allows for a diverse range of intermolecular interactions, including hydrogen bonding, ion-dipole interactions, and pi-stacking. This multi-faceted interaction potential is a significant asset in rational drug design and the development of new materials. The amino group is a common feature in many natural and synthetic products with biological and pharmaceutical importance. researchgate.net

Scope and Academic Relevance of the Chemical Compound 6 2 Aminoethyl Pyridin 2 Amine

Strategies for the Formation of Pyridine-2-amine Core Structures

The 2-aminopyridine motif is a cornerstone in the development of pharmaceuticals and functional materials. dicp.ac.cn Consequently, numerous synthetic methods have been developed, ranging from classical reactions to modern, highly efficient cascade and multicomponent strategies.

Base-Promoted Cascade Reactions in 2-Aminopyridine Synthesis

A highly efficient and simple approach for synthesizing substituted 2-aminopyridines involves a base-promoted cascade reaction. dicp.ac.cnacs.orgacs.org This methodology utilizes N-propargylic β-enaminones and formamides as starting materials. dicp.ac.cn The reaction proceeds through the in situ generation of 1,4-oxazepine (B8637140) intermediates from the N-propargylic β-enaminones. These intermediates are then intercepted by N-substituted formamides acting as nucleophiles, which is followed by a spontaneous N-deformylation to yield the final 2-aminopyridine products. dicp.ac.cnacs.org

This process is notable for its mild reaction conditions, typically proceeding smoothly at room temperature. dicp.ac.cnacs.org Sodium hydroxide (B78521) (NaOH) has been identified as a particularly effective base for this transformation, outperforming other alkali bases and stronger bases. dicp.ac.cn The reaction is environmentally friendly as it is a transition-metal-free process that generates water and sodium formate (B1220265) as the only byproducts. acs.org

| Entry | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaOH (2) | DMSO | 78 |

| 2 | KOH (2) | DMSO | 72 |

| 3 | LiOH (2) | DMSO | 65 |

| 4 | t-BuOK (2) | DMSO | 55 |

| 5 | NaH (2) | DMSO | trace |

| 6 | DBU (2) | DMSO | trace |

| 7 | NaOH (2) | DMF | 65 |

| 8 | NaOH (2) | NMP | 68 |

| 9 | NaOH (2) | Dioxane | 35 |

Multicomponent Reaction Approaches for Substituted 2-Aminopyridines

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like substituted 2-aminopyridines from simple, readily available substrates in a single step. mdpi.comcitedrive.com These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com

One notable MCR strategy for 2-aminopyridine derivatives involves a catalyst-free, four-component reaction. mdpi.comsemanticscholar.org This solvent-free method combines an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde, and ammonium (B1175870) carbonate at room temperature. mdpi.comsemanticscholar.org This green approach is both economically and environmentally advantageous due to the use of inexpensive, readily available compounds and the absence of a solvent. semanticscholar.org

Another effective MCR involves the one-pot reaction of enaminones, malononitrile, and various primary amines under solvent-free conditions. nih.gov The reaction mechanism is proposed to start with a Knoevenagel condensation between the enaminone and malononitrile, followed by a series of cyclization and aromatization steps to furnish the 2-aminopyridine structure. nih.gov

| Enaminone Precursor | Amine | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Propylamine | 15 | 94 |

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzylamine | 10 | 98 |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Propylamine | 15 | 92 |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Benzylamine | 10 | 96 |

| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Propylamine | 20 | 90 |

| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Benzylamine | 15 | 93 |

Construction of the 2-Aminoethyl Side Chain

Attaching an aminoalkyl substituent, specifically a 2-aminoethyl group, to a heterocyclic core is a critical step that can be achieved through several reliable methods, most notably through transition metal-catalyzed cross-coupling reactions or classical nucleophilic substitution.

Palladium-Catalyzed C-N Bond Formation in Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and widely used method for forming C-N bonds. syr.eduuwindsor.ca This reaction enables the coupling of a broad range of primary and secondary amines with aryl and heteroaryl halides. nih.gov The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand, and a base. uwindsor.cabeilstein-journals.org

The development of sophisticated biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) has significantly expanded the scope of this reaction, allowing for the coupling of complex and functionalized substrates under milder conditions. nih.govbeilstein-journals.orgacs.org These advancements have made it possible to perform aminations on substrates bearing sensitive functional groups like primary amides and carboxylic acids. acs.org The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrate combinations. beilstein-journals.org

| Substrate | Amine/Amide | Catalyst System (Pd Source/Ligand) | Base | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 85 |

| N-Methyl-4-bromo-7-azaindole | D-Alanine methyl ester | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 80 |

| N-Methyl-4-bromo-7-azaindole | L-Proline methyl ester | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 78 |

| N-Benzyl-4-bromo-7-azaindole | Pyrrolidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 92 |

| N-Benzyl-4-bromo-7-azaindole | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 90 |

Integration of Aminoalkyl Substituents into Heterocyclic Systems

Direct methods for introducing aminoalkyl groups onto heterocyclic rings often involve nucleophilic aromatic substitution (SₙAr). A straightforward synthesis of a compound structurally related to the target molecule, N¹-(Pyridin-2-yl)ethane-1,2-diamine, is achieved by reacting 2-bromopyridine (B144113) with an excess of ethylene (B1197577) diamine. prepchem.com This reaction proceeds under reflux conditions and provides a direct route to installing the 2-aminoethylamino moiety onto the pyridine ring. prepchem.com

For less reactive halo-pyridines or to achieve different regioselectivity, the classical Chichibabin reaction offers a method for amination at the 2- or 6-position of the pyridine ring using sodium amide, though it requires stringent anhydrous conditions. google.com While this method traditionally installs a simple amino group, modifications or subsequent functionalization of other positions on the ring can be envisioned as part of a broader strategy to build the desired 6-(2-aminoethyl) side chain.

Targeted Synthesis of this compound Derivatives

The synthesis of the specific target molecule, this compound, is not explicitly detailed as a one-step process in the reviewed literature. However, a plausible and efficient synthetic route can be designed by combining the robust methodologies discussed in the preceding sections. A logical approach would involve the functionalization of a pre-formed, appropriately substituted 2-aminopyridine core.

A proposed synthetic pathway is outlined below:

Starting Material Selection : The synthesis would commence with a commercially available or readily synthesized 2-aminopyridine bearing a leaving group, such as a halogen, at the 6-position (e.g., 6-bromo-pyridin-2-amine).

Protection of the 2-Amino Group : To prevent side reactions during the introduction of the side chain, the primary amino group at the C2 position would likely require protection using a standard protecting group for amines (e.g., Boc anhydride (B1165640) to form a t-butyl carbamate).

Side Chain Installation : With the 2-amino group protected, the 2-aminoethyl side chain can be installed at the 6-position. This could be achieved via two primary routes:

Nucleophilic Substitution : Direct reaction of the protected 6-bromopyridin-2-amine with a large excess of ethylene diamine, analogous to the synthesis of N¹-(Pyridin-2-yl)ethane-1,2-diamine. prepchem.com This would install the -(NH)-(CH₂)₂-NH₂ group. The terminal amine of the side chain might also require a protecting group strategy for better control.

Palladium-Catalyzed Cross-Coupling : A more versatile approach would be to use a palladium-catalyzed C-N coupling reaction. nih.gov The protected 6-bromopyridin-2-amine could be coupled with a suitably protected aminoethylamine derivative, such as N-Boc-ethylenediamine, using a Buchwald-Hartwig amination protocol.

Deprotection : The final step would involve the removal of all protecting groups (e.g., acid-catalyzed removal of Boc groups) to unveil the two primary amine functionalities, yielding the target compound, this compound.

This proposed multi-step synthesis leverages well-established and high-yielding reactions to construct the target molecule in a controlled and strategic manner.

Synthetic Routes to Closely Related Aminoethylpyridine Isomers and Derivatives

The synthesis of isomers and derivatives of this compound often involves multi-step processes, starting from readily available pyridine precursors. These methods can be adapted to introduce various functional groups and alter the substitution pattern on the pyridine ring.

A common strategy for synthesizing 2-amino-6-alkylpyridines is the Chichibabin reaction, which involves reacting α-substituted pyridines with sodium amide. However, this method requires stringent anhydrous conditions and presents safety challenges due to the use of sodium amide and the subsequent destruction of sodium hydride. google.com An alternative approach involves the reaction of α-picoline with chloramine (B81541), though this method is hampered by the difficult handling of chloramine and a complex multi-stage isolation process. google.com

More contemporary methods focus on catalytic processes. For instance, 2-amino-6-methylpyridine can be prepared from 1,3-diaminobenzene and ammonia (B1221849) in the gas phase over a zeolite catalyst at high temperatures and pressures. google.com The product distribution can be influenced by the choice of catalyst and reaction conditions. For example, using a ZSM-5 zeolite catalyst at 350°C and 190 bar yielded a mixture containing 35.8% 2-amino-6-methylpyridine. google.com Altering the temperature to 400°C increased the yield of 2-amino-6-methylpyridine to 56.4%. google.com

The synthesis of 2-(2-aminoethyl)pyridine (B145717), an isomer of the target compound, can be achieved through different routes. One method involves the reaction of 2-bromopyridine with ethylenediamine (B42938) under reflux, followed by purification to yield 2-(2-aminoethylamino)pyridine. prepchem.com Another approach starts with 2-methylpyridine (B31789) (α-picoline), which can be reacted with formaldehyde (B43269) under pressure in the presence of an organic base like triethylenediamine to produce 2-hydroxyethyl pyridine. google.com This intermediate can then be further functionalized. A biocatalytic route using recombinant microbial cells has also been developed to convert 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine, a versatile intermediate. rsc.org

The introduction of an amino group at the 2-position of the pyridine ring can also be achieved through the reduction of a corresponding nitro or hydrazino group. For example, 2-amino-6-chloropyridine (B103851) has been synthesized by the reduction of 2-hydrazino-6-chloropyridine.

The synthesis of various aminopyridine derivatives often starts with a functionalized pyridine ring. For example, 2-amino-4,6-diphenylnicotinonitriles can be synthesized in a two-step process. First, chalcones are formed by reacting acetophenones with aldehydes under basic conditions. These chalcones are then reacted with malononitrile and ammonium acetate (B1210297) to yield the desired 2-aminopyridine derivatives. mdpi.com

The following table summarizes some of the synthetic routes to related aminoethylpyridine isomers and derivatives:

| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |

| α-Picoline | Sodium amide | 2-Amino-6-methylpyridine | google.com |

| 1,3-Diaminobenzene, Ammonia | ZSM-5 zeolite, 350-400°C, 190 bar | 2-Amino-6-methylpyridine | google.com |

| 2-Bromopyridine, Ethylenediamine | Reflux | 2-(2-Aminoethylamino)pyridine | prepchem.com |

| 2-Methylpyridine, Formaldehyde | Triethylenediamine, 2-8 MPa | 2-Hydroxyethyl pyridine | google.com |

| 2-Hydrazino-6-chloropyridine | Reduction (e.g., with hydrazine (B178648) and Raney Nickel) | 2-Amino-6-chloropyridine | |

| Acetophenones, Aldehydes, Malononitrile, Ammonium acetate | Basic conditions, then reflux | 2-Amino-4,6-diphenylnicotinonitriles | mdpi.com |

| 2-Substituted pyridine derivatives, Nitroalkane | Base, then catalytic hydrogenation | 2-Aminomethylpyridine derivatives | google.com |

| 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, 2-Amino-N-methylpyridine | Thionyl chloride, then triethylamine | 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers | ukm.my |

Vibrational and Electronic Spectroscopy in Structural Elucidation

Vibrational and electronic spectroscopy are indispensable methods for the initial characterization of molecular compounds, offering insights into the functional groups present and the electronic environment of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For aminopyridine derivatives, FTIR spectra provide key information about the N-H, C-N, and C=C bonds.

In related aminopyridine compounds, the N-H stretching vibrations of the amino group are typically observed in the range of 3250–3480 cm⁻¹. tsijournals.com Specifically, asymmetric and symmetric NH₂ stretching modes have been identified. tsijournals.com The scissoring vibration of the NH₂ group is expected to appear around 1650 cm⁻¹. tsijournals.com For instance, in 2-aminopyridine, these scissoring vibrations are observed at 1628 cm⁻¹ in the Raman spectrum and 1617 cm⁻¹ in the IR spectrum. tsijournals.com In metal complexes of aminopyridine derivatives, shifts in the absorption bands of functional groups can indicate coordination to the metal center. For example, a shift in the N-H functional group absorption suggests its involvement in bonding with the metal ion.

Table 1: Typical FTIR Vibrational Frequencies for Aminopyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3480 - 3611 |

| Amino (NH₂) | Symmetric Stretch | 3250 - 3489 |

| Amino (NH₂) | Scissoring | 1617 - 1650 |

| Pyridine Ring | C=C/C=N Stretch | 1286 - 1632 |

Note: The exact positions of the peaks can vary depending on the specific molecular environment and whether the compound is in a free or complexed state.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For pyridine and its derivatives, characteristic π-π* transitions of the aromatic ring are observed. In one study of a copper(II) complex with 2-aminomethylpyridine, a band at 254 nm was attributed to the π-π* transition of the pyridine ring. researchgate.net Another higher energy band at 224 nm was suggested to be related to π-stacking interactions. researchgate.net The electronic spectra of metal complexes can also exhibit charge transfer bands, which provide information about the interaction between the metal and the ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, one can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques for organic molecules. researchgate.net The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring atoms, while the ¹³C NMR spectrum reveals the carbon framework.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the ethyl chain, and the amino groups. For example, in the related compound 2-amino-6-methylpyridine, the methyl protons appear as a singlet, and the pyridine ring protons show characteristic splitting patterns based on their positions. chemicalbook.com Similarly, the ¹³C NMR spectrum of 2-amino-6-methylpyridine shows distinct signals for the methyl carbon and the carbons of the pyridine ring. chemicalbook.com

Table 2: Representative ¹H NMR Data for a Related Compound (2-Amino-6-methylpyridine in CDCl₃)

| Proton Assignment | Chemical Shift (ppm) |

| Pyridine Ring H | 7.288 |

| Pyridine Ring H | 6.477 |

| Pyridine Ring H | 6.282 |

| Amino (NH₂) | 4.6 |

| Methyl (CH₃) | 2.357 |

Source: ChemicalBook chemicalbook.com

Table 3: Representative ¹³C NMR Data for a Related Compound (N-(o-tolyl)pyridin-2-amine in CDCl₃)

| Carbon Assignment | Chemical Shift (ppm) |

| Pyridine C2 | 156.2 |

| Pyridine C6 | 147.9 |

| Pyridine C4 | 137.9 |

| Pyridine C3 | 114.1 |

| Pyridine C5 | 107.0 |

Source: Royal Society of Chemistry rsc.org

Application of Paramagnetic NMR for Metal-Complex Characterization

When this compound acts as a ligand to form a complex with a paramagnetic metal ion, the NMR spectra of the ligand are significantly affected. The unpaired electrons of the metal cause large shifts and broadening of the NMR signals of the ligand's nuclei. This phenomenon, known as the paramagnetic shift, can provide valuable information about the geometry of the metal complex and the distribution of electron spin density. Although specific paramagnetic NMR studies on this compound complexes are not detailed in the provided context, this technique is generally applicable for characterizing such systems.

Variable pH ¹H NMR Spectroscopy for Protonation Studies

The basic amino groups and the pyridine nitrogen atom in this compound can be protonated at different pH values. Variable pH ¹H NMR spectroscopy is an effective method to study these protonation equilibria. By monitoring the chemical shifts of the protons as a function of pH, the pKa values for the different basic sites can be determined. This information is crucial for understanding the behavior of the molecule in biological systems and for designing metal complexes with specific pH-dependent properties. While direct studies on this compound are not available, the methodology is well-established for similar amino-functionalized pyridine compounds. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction stands as a cornerstone technique for the definitive determination of molecular and crystal structures in the solid state. It provides unparalleled insight into the spatial arrangement of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Precise Geometric Parameters

Single crystal X-ray diffraction is the gold standard for obtaining precise geometric parameters of crystalline compounds. For complexes involving derivatives of 2-aminoethylpyridine, this technique has been instrumental. For instance, in a nickel(II) thiocyanate (B1210189) complex with 2-(2-aminoethyl)pyridine, X-ray analysis unambiguously confirmed a trans geometry. researchgate.net The unit cell parameters for such complexes are determined through the least-squares refinement of the setting angles of a large number of strong reflections. researchgate.net

Similarly, the crystal structures of heterometallic cyanide complexes containing 4-(2-aminoethyl)pyridine (B79904) have been elucidated. These studies reveal detailed information about the coordination environment of the metal ions and the bridging nature of the cyanide ligands. researchgate.net The precision of this technique allows for the detailed characterization of bond distances and angles, which are fundamental to understanding the stability and reactivity of these compounds.

Problematic, however, can be the preparation of high-quality single crystals, which is a prerequisite for this analysis. Factors such as low solubility can hinder the growth of suitable crystals. mdpi.com

Analysis of Coordination Geometries and Supramolecular Assemblies

Beyond individual molecular structures, X-ray diffraction provides critical information on coordination geometries and the formation of supramolecular assemblies. In various complexes, the 2-aminoethylpyridine ligand and its derivatives demonstrate versatile coordination modes.

For example, in a copper(II) complex, the ligand 2-({2-[(pyridin-2-ylmethylidene)amino]ethyl}amino)ethanol, derived from 2-[(2-aminoethyl)amino]ethanol, coordinates as a bidentate N,N-donor, resulting in a distorted square pyramidal geometry around the copper atom. nih.gov In a related cadmium(II) complex, the metal center adopts a distorted octahedral geometry. nih.gov

Mass Spectrometry Techniques in Compound and Complex Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds and their complexes. Electrospray ionization is a particularly gentle method suitable for analyzing coordination compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, and often fragile, metal-ligand complexes from solution to the gas phase for mass analysis. frontiersin.org This makes it an invaluable tool for studying complexation reactions in solution. frontiersin.org ESI-MS can provide information on the stoichiometry and structure of complexes, and even short-lived intermediates in a reaction. frontiersin.orguvic.ca

The technique is sensitive enough to detect complexes at low micromolar or even nanomolar concentrations. nih.govchemrxiv.org Quantitative studies can be performed to determine the efficiencies of complex formation. nih.gov For instance, in studies of ternary complexes of Cu(II) with phenanthroline and amino acids, ESI-MS was used to investigate the formation of different charged species. nih.gov The observation of multinuclear metal complexes by ESI-MS can indicate their role as active catalysts or reservoirs in catalytic cycles. uvic.ca

Thermogravimetric Analysis Coupled with Infrared (TG/IR) Spectroscopy for Thermal Behavior Investigations

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition of materials. When coupled with infrared spectroscopy (TG/IR), it allows for the identification of the gaseous products evolved during decomposition.

In the study of metal complexes, TGA can reveal the temperature ranges at which decomposition events occur. researchgate.net For example, the decomposition of some cyanide-bridged metal complexes takes place in the temperature range of 30–700 °C in a dry air atmosphere. researchgate.net The data from TGA, combined with elemental analysis, helps to confirm the proposed chemical formulas of the complexes. nih.gov

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on the oxidation and reduction potentials of a species, which is crucial for understanding its electronic structure and potential applications in areas like catalysis and molecular electronics. researchgate.net

The electrochemical behavior of metal complexes is often investigated to understand the effect of the ligand on the metal center's redox properties. For instance, CV studies on Fe(II) polypyridine complexes, measured at various scan rates, provide data on the Fe(II)/Fe(III) redox couple. researchgate.net Similarly, the interaction of ligands like pyridine-2,6-dicarbohydrazide (B1583541) with CuCl₂ has been studied in different solutions using CV. These studies can reveal the nature of the redox processes (e.g., reversible, quasi-reversible, or irreversible) and whether they are diffusion-controlled. researchgate.net The stability constants and Gibbs free energies of complexation can also be estimated from CV data. researchgate.net

Potentiometric Titration for Protonation Behavior Studies

Detailed research findings, including specific protonation constants (pKa values) and titration curves from potentiometric studies of this compound, are not available in the public domain literature. This type of analysis would typically involve the titration of a solution of the compound with a standard acid or base, monitoring the potential to determine the points of protonation of the different nitrogen atoms (the pyridine ring nitrogen, the 2-amino group, and the terminal amino group of the ethyl chain). Such data is essential for predicting the species present at a given pH and for designing coordination complexes.

Elemental Analysis for Compositional Verification

Ligand Design Principles for Aminopyridine Systems

The design of aminopyridine ligands for coordination chemistry is guided by several key principles aimed at tuning the electronic and steric properties of the resulting metal complexes. The aminopyridine scaffold is a versatile platform in base metal catalysis and materials science. nsf.gov

Electronic Effects : The electron-donating amino group enhances the electron density on the pyridine ring, which in turn influences the donor strength of the pyridine nitrogen. Substituents on either the pyridine ring or the amino group can be varied to modulate the ligand's electronic profile. For instance, introducing electron-donating groups can increase the catalytic activity of the corresponding metal complex in certain reactions. nsf.gov

Steric Hindrance : The size and conformation of the substituents near the coordination sites are critical. Bulky groups can be used to create a specific coordination pocket around the metal ion, influencing its coordination number, geometry, and reactivity. This steric shielding can prevent the formation of undesirable dimeric or polymeric structures and can enhance the stability and selectivity of catalysts. nsf.gov

Chelate Ring Size : The length of the alkyl chain connecting the amino group to the pyridine ring determines the size and stability of the chelate ring formed upon complexation. For this compound, coordination would result in a thermodynamically favorable six-membered chelate ring.

Positional Isomerism : The relative positions of the amino and pyridine nitrogen donors are crucial. In the case of 2-aminopyridine derivatives, the nitrogen atoms are positioned to act as effective bidentate ligands. nih.gov

These design principles allow for the rational synthesis of ligands to achieve desired properties in the resulting metal complexes, such as specific spin states in iron complexes or enhanced catalytic activity. nsf.govrsc.org

Complexation with Transition Metal Ions

While specific studies on this compound are not available, the behavior of related aminopyridine ligands with various transition metals provides a framework for its expected coordination chemistry.

Iron(II)/(III) Complexes: Spin State Phenomena and Structural Attributes

Iron complexes with aminopyridine ligands are of significant interest due to their potential to exhibit spin crossover (SCO) behavior, where the spin state of the iron center can be switched between high-spin (HS) and low-spin (LS) by external stimuli like temperature or light. rsc.orgbeilstein-journals.org This phenomenon is highly dependent on the ligand field strength.

For an octahedral Fe(II) complex, a strong ligand field, typically provided by six nitrogen donors, favors the LS state (S=0). A weaker field favors the HS state (S=2). The balance between these states can be very delicate. beilstein-journals.org In aminopyridine systems, the ligand field strength can be fine-tuned by modifying substituents. For example, N-methylation of a related 2-aminopyridine-based ligand was shown to favor the HS state by altering the coordination geometry. rsc.org

It is common for iron(II) complexes with aminopyridine ligands to adopt dimeric or even trimeric structures in the solid state, often with bridging halide ligands. nsf.gov However, these may exist in equilibrium with monomeric species in solution. nsf.gov The spin state of these complexes has been correlated with their performance in catalytic applications such as Atom Transfer Radical Polymerization (ATRP), although the exact relationship is complex and depends on the thermodynamics of the entire catalytic cycle. nsf.gov

Table 1: Expected Properties of Iron Complexes with Aminopyridine Ligands

| Feature | High-Spin (HS) Fe(II) | Low-Spin (LS) Fe(II) |

|---|---|---|

| Spin State (S) | 2 | 0 |

| d-electron config. | (t2g)⁴(eg)² | (t2g)⁶(eg)⁰ |

| Magnetism | Paramagnetic | Diamagnetic |

| Fe-N Bond Lengths | Longer | Shorter |

| Mössbauer Isomer Shift (δ) | Larger values (~1.0 mm/s) | Smaller values (~0.4 mm/s) |

| Coordination | Often distorted octahedral | More regular octahedral |

Copper(II) Complexes: Coordination Environments and Derived Schiff Bases

Copper(II) complexes with aminopyridine ligands have been widely studied. The primary amino group of a ligand like this compound is a reactive site for condensation with aldehydes or ketones to form Schiff base ligands. nih.govyoutube.com These resulting Schiff base ligands offer an expanded and often more rigid coordination environment, typically involving N and O donor atoms. nih.gov

The coordination geometry around the Cu(II) ion in these complexes is flexible, with square planar, square pyramidal, and distorted octahedral environments being common. researchgate.netias.ac.in Mononuclear copper(II) complexes with the related ligand 2-(2-aminoethyl)pyridine have been synthesized and structurally characterized, revealing geometries from tetrahedral to octahedral depending on the ancillary ligands present. researchgate.net

Schiff bases derived from aminopyridines can form stable complexes with copper(II). For example, Schiff bases from 4-aminopyridine (B3432731) have been shown to coordinate to Cu(II) through the azomethine nitrogen and a phenolic oxygen atom, acting as bidentate ligands. journalcps.com

Palladium(II) Complexes: Equilibrium Studies and Bio-Relevant Ligand Interactions

Palladium(II) complexes are known for their square-planar geometry and are extensively studied for their catalytic activity and potential as antitumor agents. mdpi.com The complexation of Pd(II) with amine ligands is a fundamental area of this research. mdpi.com

Equilibrium studies on Pd(II) complexes with ligands containing amine functionalities are crucial for understanding their behavior in solution, particularly in biological contexts. These studies often investigate the stability of the complexes and their reactions with bio-relevant nucleophiles like amino acids or DNA constituents. mdpi.comnih.gov For aminopyridine ligands, coordination with Pd(II) is expected to occur through the pyridine and amine nitrogens. In studies with 4-aminopyridine, it was found that coordination typically occurs through the pyridine nitrogen atom. naun.orgresearchgate.net The resulting complexes can have various stoichiometries, such as [PdL₂Cl₂] or [PdL₄]²⁺, depending on the reaction conditions. nih.gov

Zinc(II) Complexes: Structural and Protonation Behavior Studies

Zinc(II), having a d¹⁰ electron configuration, forms complexes whose geometry is primarily dictated by the ligand's steric and electronic properties, with tetrahedral and octahedral geometries being most common. Zinc complexes with aminopyridine ligands have been synthesized and studied for their structural diversity and catalytic applications, such as the ring-opening polymerization of lactide. frontiersin.org

Studies on related tripodal ligands incorporating both pyridine and amine donors show that the coordination environment around the zinc(II) center can be distorted, and not all potential donor atoms of a ligand may coordinate. rsc.org The protonation behavior of the non-coordinated nitrogen atoms is a key aspect of their solution chemistry. rsc.org The protonation of imine or amine sites in nitrogen-containing ligands can also be used to activate or modify the electrochemical properties of the system, a strategy employed in materials for zinc batteries. nih.gov Zinc(II) complexes with simple amino acids like glycine (B1666218) or proline typically form five-membered chelate rings. mdpi.com With this compound, a six-membered chelate ring would be formed.

Table 2: Typical Coordination Geometries for Zinc(II) Complexes

| Coordination Number | Geometry | Example Ligand Type |

|---|---|---|

| 4 | Tetrahedral | Bidentate ligands (e.g., 2-aminoethylpyridine) researchgate.net |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Tripodal or macrocyclic ligands |

Other Metal Coordination: Alkaline-Earth Metal Cryptates and Lanthanide Complexes

The coordination chemistry of aminopyridine ligands extends to other metals, including alkali, alkaline-earth, and lanthanide ions.

Alkaline-Earth Metals : While specific cryptates involving this compound are not documented, aminopyridine units can be incorporated into larger macrocyclic structures (cryptands) designed to encapsulate metal ions. The size of the macrocyclic cavity and the nature of the donor atoms determine the selectivity for different metal ions.

Lanthanide Complexes : Aminopyridinato ligands (the deprotonated form of aminopyridines) have been successfully used to stabilize lanthanide complexes. tib.eu These ligands are considered alternatives to cyclopentadienyl (B1206354) ligands in organolanthanide chemistry. Furthermore, large macrocycles incorporating pyridine units, such as H₄pyta, have been shown to form exceptionally stable and kinetically inert complexes with trivalent lanthanide ions. rsc.org These ligands can provide a high coordination number (up to 10), wrapping securely around the large lanthanide ions. rsc.org

Chelation Modes and Ligand Field Effects in this compound Metal Complexes

The molecular structure of this compound suggests it would likely act as a bidentate or tridentate ligand. Potential donor atoms are the nitrogen of the pyridine ring, the nitrogen of the 2-amino group, and the nitrogen of the 2-aminoethyl side chain.

Hypothetical Chelation Modes:

Bidentate N,N'-chelation: The ligand could coordinate to a metal center through the pyridine nitrogen and the terminal amino nitrogen of the ethylamino side chain, forming a stable six-membered chelate ring. This is a common coordination mode for similar ligands like 2-(2-aminoethyl)pyridine. nih.gov

Bidentate N,N'-chelation: Alternatively, coordination could occur via the pyridine nitrogen and the exocyclic 2-amino group, creating a five-membered chelate ring.

Tridentate N,N',N''-chelation: In some instances, particularly with metal ions that favor higher coordination numbers, the ligand could coordinate in a tridentate fashion, utilizing all three nitrogen donor atoms. This would result in the formation of two fused chelate rings, a five-membered and a six-membered ring, which would enhance the stability of the resulting complex.

The actual chelation mode would be influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands or counter-ions.

Ligand Field Effects:

The nitrogen donor atoms of this compound would create a ligand field around the central metal ion, causing the splitting of the d-orbitals. The magnitude of this splitting (Δ) would depend on the specific coordination mode and the metal ion.

Spectrochemical Series: Pyridine and amine donors are considered intermediate to strong field ligands. Therefore, complexes of this compound with transition metals would be expected to exhibit significant d-orbital splitting.

Magnetic Properties: The strength of the ligand field would determine the magnetic properties of the complexes. For example, with a metal ion like Fe(II), a strong ligand field could lead to a low-spin, diamagnetic complex, while a weaker field would result in a high-spin, paramagnetic complex. Studies on related amino-pyridine iron(II) complexes have shown a preference for the high-spin state. nih.gov

Electronic Spectra: The d-d electronic transitions in these complexes would be observed in the visible region of the electromagnetic spectrum, and the energy of these transitions would be directly related to the ligand field splitting parameter.

Data on a Structurally Related Ligand:

To illustrate the principles of chelation, the table below provides data for metal complexes of a related ligand, bis(2-picolyl)amine (bpa), which also features nitrogen donor atoms.

| Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Geometry | Reference |

| Zn(II) | bpa | 1:1 | Not Specified | rsc.org |

| Co(II) | bpa | 1:2 | Not Specified | rsc.org |

| Ni(II) | bpa | 1:2 | Not Specified | rsc.org |

Influence of Ligand Modifications on Metal-Ligand Interactions

Modifications to the this compound ligand structure would be expected to have a significant impact on the resulting metal-ligand interactions. These modifications can be broadly categorized into changes in steric hindrance and electronic effects.

Steric Effects:

Substitution on the Pyridine Ring: Introducing bulky substituents on the pyridine ring, particularly near the coordinating nitrogen atom, would likely hinder the approach of the ligand to the metal center. This could lead to longer metal-ligand bond distances and potentially favor lower coordination numbers.

Substitution on the Ethylamino Chain: Alkylation of the nitrogen atoms on the ethylamino side chain would increase the steric bulk around these donor sites. This could influence the chelation mode, possibly preventing the coordination of the side chain altogether.

Electronic Effects:

Electron-Donating Groups (EDGs): Adding electron-donating groups (e.g., methyl, methoxy) to the pyridine ring would increase the electron density on the pyridine nitrogen. This would enhance its basicity and ability to donate electron density to the metal center, leading to a stronger metal-ligand bond.

Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density on the pyridine nitrogen, weakening its donor capacity and resulting in a less stable complex. Research on substituted pyridine ligands has shown that such modifications can tune the electrochemical properties of the resulting metal complexes. bldpharm.com

Data on Modified Pyridine Ligands:

The following table summarizes the effects of substituents on the properties of different pyridine-based ligands, illustrating the general principles described above.

| Ligand Modification | Effect on Metal-Ligand Interaction | Example Compound | Reference |

| Introduction of a t-butyl group | Increased steric hindrance, potential for improved catalytic activity | [2-[(2,6-Me2-C6H3)NHCH(t-butyl)]C5H4N]FeCl2 | nih.gov |

| Substitution with amino acid moieties | Alters stoichiometry and stereochemistry of complexes | Amino acid substituted bis(2-picolyl)amine | rsc.org |

Catalytic Applications of 6 2 Aminoethyl Pyridin 2 Amine Derived Complexes

Transition Metal-Catalyzed Reactions

The versatility of the aminopyridine ligand framework allows for its use in a range of catalytic reactions involving different transition metals. nsf.gov The following sections detail specific examples of such applications.

Atom Transfer Radical Polymerization (ATRP) Catalysis with Iron(II) Complexes

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating polymers with controlled molecular weights and narrow distributions, and iron-based catalysts are often favored due to their low cost and reduced toxicity. nsf.gov The aminopyridine ligand scaffold has proven effective in this area. nsf.govumn.edu

Research has shown that iron(II) complexes bearing aminopyridine ligands can effectively catalyze the polymerization of monomers like styrene (B11656). nsf.govumn.edu For instance, dimeric iron(II) chloride complexes with substituted aminopyridine ligands, specifically [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2 where R is a t-butyl or ethyl group, have been synthesized and characterized. umn.edu These high-spin iron(II) complexes catalyze the polymerization of styrene at 120 °C. nsf.govumn.edu

A key finding is that the nature of the substituent on the amino-carbon of the ligand influences catalytic activity. The complex with a sterically bulky and electron-donating t-butyl group (R = t-butyl) exhibited a higher observed rate constant (kobs) for ATRP compared to the complex with an ethyl group (R = ethyl). This suggests that the electronic properties of the ligand play a crucial role, with the electron-donating t-butyl group potentially enhancing the catalyst's activity by shifting the ATRP equilibrium towards the active polymer species. nsf.govumn.edu

Table 1: Comparison of Iron(II)-Aminopyridine Catalyst Activity in Styrene Polymerization

| Complex | Substituent (R) | Observed Rate Constant (kobs, h⁻¹) |

|---|---|---|

| 1 | t-butyl | 0.31 nsf.govumn.edu |

| 2 | ethyl | 0.10 nsf.govumn.edu |

It is also noted that in these systems, catalytic chain transfer (CCT) can occur as a competing reaction, particularly at extended reaction times. nsf.govumn.edu The successful application of these iron(II)-aminopyridine complexes underscores the potential for rational ligand design to optimize iron-based ATRP catalysts. nsf.gov

Oxidative Polymerization Catalysis with Copper(II)-Amine Systems

Copper(II) complexes featuring amine ligands are also prominent in catalytic applications, including polymerization reactions. For example, photoinduced living radical polymerization of acrylates has been achieved using a system of copper(II) bromide and an aliphatic tertiary amine ligand, tris(2-aminoethyl)amine (B1216632) (Me6-Tren). acs.org This process, enhanced by UV radiation, can yield poly(acrylates) with low dispersity and high end-group fidelity in a relatively short time. acs.org

In a different application, copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine (B145717) have been synthesized and characterized. rsc.org These complexes, with general formulas like [Cu(II)(epy(di-t-Buba))Cl] and [Cu(II)(epy(di-t-Buba))O2CCH3], exhibit a distorted tetrahedral or tetragonal coordination geometry around the Cu(II) ion. rsc.org While their direct catalytic activity in oxidative polymerization is a subject of ongoing research, their ability to form thin layers on substrates suggests potential applications in materials science and heterogeneous catalysis. rsc.org The thermal stability and the composition of gaseous products upon decomposition of these complexes have been studied, providing insights into their potential as precursors for thin organic-inorganic hybrid layers. rsc.org

Dehydrogenation Reactions of Amines Utilizing Ru-Hydride Catalysts

Ruthenium complexes are highly effective catalysts for the dehydrogenation of amines to produce valuable chemicals like nitriles and imines, with the release of hydrogen gas as the only byproduct, making it an atom-economical process. thieme-connect.de The catalytic cycle often involves the formation of a catalytically active Ru-hydride species. thieme-connect.dersc.org

An in-situ catalyst system generated from [Ru(COD)Cl2]n and hexamethylenetetramine (HMTA) has been shown to efficiently catalyze the double dehydrogenation of primary amines to nitriles. thieme-connect.de Mechanistic studies suggest that the reaction proceeds through a dehydrogenative pathway. A proposed mechanism involves the generation of an active Ru(H)2 species from the pre-catalyst and the additive. This species reacts with the primary amine, leading to the formation of an amine-coordinated Ru-hydride complex. Subsequent β-elimination steps and the release of hydrogen molecules result in the formation of the final nitrile product coordinated to the ruthenium center. thieme-connect.de

The efficiency of such ruthenium-based catalyst systems highlights their importance in sustainable chemical synthesis. thieme-connect.de

Role of Aminopyridine Ligand Scaffold in Modulating Catalytic Activity

The aminopyridine ligand scaffold is a cornerstone in the design of base metal catalysts. nsf.govumn.edu Its widespread use stems from the ability to systematically modify its steric and electronic properties, which in turn allows for the fine-tuning of the catalytic activity of the resulting metal complex. umn.edu

The influence of the ligand is evident in the iron-catalyzed ATRP discussed earlier. The introduction of a bulky, electron-donating t-butyl group on the amino-carbon of the aminopyridine ligand led to a threefold increase in the polymerization rate of styrene compared to a less bulky ethyl group. nsf.govumn.edu This enhancement is attributed to the inductive electron donation from the t-butyl group, which increases the electron density at the iron center. This, in turn, is hypothesized to facilitate the activation step in the ATRP equilibrium, leading to a more active catalyst. nsf.govumn.edu

Furthermore, the aminopyridine framework's ability to form stable complexes with various transition metals, such as iron, palladium, and rhodium, makes it a versatile platform for a wide array of catalytic reactions, including cross-coupling and cyclization reactions. rsc.org The directing-group capability of the pyridine (B92270) nitrogen is crucial in these transformations, facilitating C-H activation and subsequent bond formation. rsc.org The modular nature of the aminopyridine scaffold, allowing for substitutions on both the pyridine ring and the amino group, provides a powerful tool for rational catalyst design.

Design of Catalytic Systems Incorporating 6-(2-Aminoethyl)pyridin-2-amine Motifs

The design of catalytic systems is a key aspect of modern chemistry, and motifs based on this compound and its derivatives are valuable building blocks. The presence of multiple nitrogen donor atoms in this ligand allows for the formation of stable chelate complexes with transition metals, which is often a prerequisite for effective catalysis.

For instance, Schiff bases derived from 2-(2-aminoethyl)pyridine and various aldehydes or ketones can act as multidentate ligands. The resulting copper(II) complexes have been structurally characterized, revealing how the ligand framework dictates the coordination geometry around the metal center. rsc.org The ability to synthesize and deposit thin layers of these complexes opens up possibilities for their use in creating catalytic surfaces or sensors. rsc.org

In a broader context, the design of catalysts often involves creating libraries of ligands with systematic variations to screen for optimal performance. The synthesis of a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, for example, demonstrates a rational design approach to developing compounds with specific biological activities. chemrxiv.orgrsc.org While the primary focus of that research was on anti-cancer properties, the underlying principle of systematically modifying a core scaffold to achieve a desired function is directly applicable to the design of new catalysts. By strategically altering substituents on the pyridine ring and the aminoethyl side chain of a this compound-based ligand, one could create a library of catalysts for a specific reaction and identify the optimal ligand structure for high activity and selectivity.

Supramolecular Chemistry Involving 6 2 Aminoethyl Pyridin 2 Amine

Self-Assembly Principles in Aminopyridine-Based Systems

The self-assembly of molecules is a process in which molecules adopt a defined arrangement without guidance or management from an outside source. Aminopyridine derivatives are particularly adept at self-assembly due to the presence of both hydrogen bond donors (the amino groups) and acceptors (the pyridine (B92270) nitrogen). This allows for the formation of predictable and stable supramolecular structures.

In aminopyridine-based systems, self-assembly is primarily driven by the formation of specific hydrogen bonds. For instance, 4-aminopyridine (B3432731) has been shown to form self-assembled monolayers that can act as nucleation-inducing layers for the deposition of materials like silver, leading to the formation of transparent electrodes. nih.govresearchgate.net This highlights the ability of the aminopyridine moiety to direct the organization of other molecules. The specific arrangement of amino groups and the pyridine nitrogen in 6-(2-Aminoethyl)pyridin-2-amine allows for the formation of robust, multidimensional networks through hydrogen bonding.

The principles of self-assembly in these systems are also influenced by the solvent environment and the presence of other interacting species. The interplay of hydrogen bonding, π-π stacking, and other non-covalent forces dictates the final supramolecular architecture. For example, studies on pyridine-appended fluorophores have demonstrated that molecular structure controls the self-assembly process, leading to the formation of diverse nanostructures with tunable fluorescence properties. rsc.org

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a key directional interaction that governs the structure of this compound in both the solid state and in solution. The molecule possesses multiple hydrogen bond donors (the primary amine and the amino group on the pyridine ring) and acceptors (the pyridine ring nitrogen and the amino nitrogens), enabling the formation of extensive and intricate hydrogen-bonded networks.

In solution, the hydrogen bonding behavior of this compound can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the amine protons can provide information about their involvement in hydrogen bonding with solvent molecules or other solute molecules. The dynamic nature of these interactions in solution is a key aspect of their supramolecular chemistry.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor | Acceptor | Interaction Type |

| Pyridin-2-amine N-H | Pyridine N | Intermolecular |

| Pyridin-2-amine N-H | Aminoethyl N | Intramolecular/Intermolecular |

| Aminoethyl N-H | Pyridine N | Intermolecular |

| Aminoethyl N-H | Pyridin-2-amine N | Intermolecular |

| Aminoethyl N-H | Solvent | Solute-Solvent |

This table is interactive and illustrates the potential hydrogen bonding interactions.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The aminopyridine moiety can act as a recognition site within a larger host structure or can itself be a guest that is recognized by a suitable host.

The ability of this compound to participate in specific hydrogen bonding and other non-covalent interactions makes it a candidate for molecular recognition events. mdpi.com For example, the pyridine nitrogen and amino groups can form multiple hydrogen bonds with a complementary host molecule, leading to selective binding. mdpi.com The ethylamine (B1201723) side chain can also play a role in the binding process, potentially interacting with hydrophobic pockets or other functional groups of the host.

The principles of molecular recognition are fundamental to many biological processes and are increasingly being applied in the design of synthetic receptors and sensors. nih.gov The study of host-guest complexes involving aminopyridine derivatives provides insights into the nature of these interactions and can guide the design of new systems with specific binding properties. rsc.org For instance, cyclodextrins, which are macrocyclic hosts, have been shown to form inclusion complexes with a variety of guest molecules, including those with aromatic and aliphatic moieties. nih.gov The interactions between this compound and such hosts would be driven by a combination of hydrophobic effects and specific hydrogen bonds.

Pi-Stacking and Other Non-Covalent Interactions in Supramolecular Architectures

Beyond hydrogen bonding, π-π stacking interactions are a significant force in the formation of supramolecular architectures involving aromatic systems like the pyridine ring of this compound. wikipedia.orgnumberanalytics.com These interactions arise from the attractive, non-covalent forces between aromatic rings.

Other non-covalent interactions that can play a role in the supramolecular chemistry of this compound include:

n → π interactions:* These are weaker, more recently recognized non-covalent interactions that can occur between a lone pair (n) on an atom and an adjacent π-system. rsc.org The nitrogen and oxygen atoms in the system could potentially engage in such interactions.

Electrostatic interactions: The distribution of charge within the molecule can lead to electrostatic attractions or repulsions that influence the supramolecular structure. numberanalytics.com

The interplay of these various non-covalent forces results in the formation of complex and often highly ordered supramolecular architectures. mdpi.com

Design of Supramolecular Assemblies with Tunable Properties

A major goal of supramolecular chemistry is the design of assemblies with specific, tunable properties. By carefully selecting the molecular building blocks and controlling the self-assembly conditions, it is possible to create materials with desired optical, electronic, or mechanical characteristics.

The functional groups on this compound provide handles for tuning the properties of its supramolecular assemblies. For example, modification of the amino groups could alter the hydrogen bonding network and, in turn, the mechanical properties of the resulting material. The introduction of chromophores or other functional moieties could lead to materials with interesting photophysical or redox properties.

The design of tunable supramolecular assemblies based on aminopyridines has been demonstrated in the context of fluorescent materials. rsc.org By making subtle structural changes to pyridine-appended fluorophores, researchers were able to achieve tunable fluorescence in the solid state. This approach could be extended to this compound to create new functional materials. The ability to control the self-assembly process is key to achieving the desired properties in a predictable manner.

Materials Science and Nanoscience Applications of 6 2 Aminoethyl Pyridin 2 Amine Derivatives

Development of Amine-Based Materials for Carbon Capture and Utilization

The pressing need to mitigate greenhouse gas emissions has spurred significant research into carbon capture and utilization (CCU) technologies. Amine-based materials are at the forefront of this research due to the reversible reaction between amines and CO2. While research on 6-(2-Aminoethyl)pyridin-2-amine for this specific application is nascent, the broader class of diamine-functionalized materials provides a strong precedent for its potential.

Detailed research into metal-organic frameworks (MOFs) functionalized with diamines demonstrates a promising strategy for efficient CO2 capture. For instance, appending diamines to the metal sites within a MOF structure, such as Mg2(dobpdc), can create materials with exceptional CO2 adsorption properties. nih.gov The mechanism involves the cooperative formation of ammonium (B1175870) carbamate (B1207046) chains along the porous channels of the framework. youtube.com

A key finding is that the structural characteristics of the diamine, such as steric hindrance near the nitrogen atoms, significantly influence the thermodynamics of CO2 absorption. youtube.com By systematically modifying the diamine structure, the pressure and temperature at which the material captures and releases CO2 can be precisely tuned to suit specific applications, from capturing CO2 from ambient air to treating flue gas from power plants. youtube.com A study on a diamine-functionalized MOF, dmpn-Mg2(dobpdc), showed a high CO2 working capacity of 2.42 mmol/g with a modest 60 °C temperature swing, highlighting the efficiency of such systems. nih.gov This material demonstrated stability over 1000 humid adsorption/desorption cycles, a critical factor for real-world applications. nih.gov The CO2 adsorption in this system proceeds through the formation of both ammonium carbamates and carbamic acid pairs. nih.gov

The this compound ligand, with its distinct electronic and steric properties conferred by the pyridine (B92270) ring and the ethylenediamine-like side chain, represents a compelling candidate for incorporation into such advanced adsorbent materials. Its structure could offer unique thermodynamic and kinetic advantages for CO2 capture.

Table 1: CO2 Capture Performance of a Diamine-Functionalized MOF

| Parameter | Value | Reference |

|---|---|---|

| Material | dmpn-Mg2(dobpdc) | nih.gov |

| CO2 Working Capacity | 2.42 mmol/g (9.1 wt %) | nih.gov |

| Temperature Swing | 60 °C (Desorption at 100 °C) | nih.gov |

| Differential Enthalpy of Adsorption (Δh_ads) | -73 ± 1 kJ/mol | nih.gov |

| Differential Entropy of Adsorption (Δs_ads) | -204 ± 4 J/mol·K | nih.gov |

Fabrication of Thin Organic-Inorganic Layers from Metal Complexes

The ability of pyridine-containing ligands to coordinate with various metal ions is extensively utilized in the bottom-up fabrication of highly ordered, functional thin films and self-assembled monolayers (SAMs). These ultra-thin layers are crucial for applications in electronics, sensing, and catalysis. Derivatives of this compound are ideal candidates for this purpose, offering multiple coordination sites for building robust organic-inorganic structures.

Several techniques have been developed to construct such thin films:

Layer-by-Layer (LbL) Assembly: This method involves the sequential immersion of a substrate into solutions containing the metal ions and the organic ligand, gradually building up a crystalline metal-organic framework (MOF) film. bohrium.com This technique allows for precise control over the film thickness and orientation.

Electropolymerization: Functionalized metal complexes can be electropolymerized onto conductive surfaces. For example, ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines bearing thiophene (B33073) moieties have been used to form stable, redox-active polymer films. researchgate.net This method creates a direct, covalent linkage between the film and the electrode.

Interfacial Polymerization: Coordination polymer films can be synthesized at the interface between two immiscible liquids, one containing the ligand and the other the metal salt. This technique has been used to create flexible, redox-active films from tri(terpyridine)-based building blocks and iron ions, which can be transferred to various substrates for device fabrication. nih.gov

Self-Assembled Monolayers (SAMs): Molecules with specific anchoring groups (like thiols or siloxanes) can spontaneously form a single, ordered molecular layer on a substrate. Terpyridine-metal complexes functionalized with anchoring groups have been extensively studied for forming SAMs on gold and silica (B1680970) surfaces. mdpi.comsci-hub.sesci-hub.se These monolayers exhibit the distinct electrochemical and optical properties of the metal complexes and can be used as sensors. For instance, amino-terminated Ru(II)-terpyridyl complex monolayers have shown high sensitivity for detecting Hg2+ ions. sci-hub.se

The dual amine groups and the pyridine nitrogen of this compound provide multiple points for attachment and coordination, making it a versatile building block for creating complex, multi-component thin films and SAMs with tailored functionalities.

Integration into Polymeric and Nanostructured Materials

Derivatives of this compound can be integrated into larger macromolecular structures, such as polymers and nanoparticles, to impart specific functions. The reactive amine groups can serve as points for polymerization or for grafting onto existing polymer backbones, while the aminopyridine unit can be used for metal coordination or to introduce specific optical and electronic properties.

The synthesis of Schiff bases from 2,6-diaminopyridine (B39239) and aldehydes, followed by complexation with transition metals, yields metallo-organic compounds that can be considered as monomers or building blocks for larger assemblies. researchgate.netajol.inforesearchgate.net These complexes have defined geometries (e.g., tetrahedral or octahedral) which can influence the structure of resulting polymers. researchgate.netajol.info

Furthermore, pyridine-dicarboxamide derivatives are recognized for their role in supramolecular chemistry, forming extended networks through hydrogen bonding and metal coordination. mdpi.com This principle can be applied to create supramolecular polymers. The electropolymerization of metal complexes containing pyridine-based ligands, as seen with thiophene-functionalized ruthenium complexes, is a direct route to creating functional polymeric materials with controlled thickness and properties. researchgate.net Similarly, coordination polymers can be formed through methods like interfacial polymerization, resulting in redox-active, film-forming materials suitable for energy storage applications like micro-supercapacitors. nih.gov The integration of such ligands into polymers can create materials with applications in catalysis, neuroprotection, and even as anticancer agents by stabilizing G-quadruplex DNA. mdpi.com

Metallomesogens and Liquid Crystalline Phases from Metal-Ligand Assemblies

Metallomesogens are metal complexes that exhibit liquid crystalline (mesogenic) behavior, combining the properties of metal ions (such as redox activity, magnetism, and luminescence) with the self-assembly and fluidity of liquid crystals. The geometry and coordination number of the metal, along with the shape of the organic ligand, are key factors in designing these materials. researchgate.net

Pyridine-based ligands, particularly oligopyridines like 2,2':6',2''-terpyridine, have been instrumental in the development of metallomesogens. The complexation of these ligands with various transition metals (e.g., Zn(II), Co(III), Ru(II), Ir(III)) can induce or modify liquid crystalline properties. whiterose.ac.uknih.govwhiterose.ac.uk Typically, long alkyl chains are attached to the ligand periphery to promote the formation of mesophases, such as columnar or smectic phases, upon complexation. nih.govmdpi.com

For example, studies on hexacatenar terpyridines have shown that while the ligands themselves may not be liquid crystals, their metal complexes consistently exhibit mesomorphism. nih.govwhiterose.ac.uk The resulting materials can be luminescent in the solid state and in the mesophase, making them interesting for applications in display devices and sensors. nih.gov The specific type of mesophase can be tuned by altering the number and position of the alkyl chains on the ligand. researchgate.net The this compound framework, when appropriately functionalized with mesogenic groups (e.g., long alkyl chains or cyanobiphenyl units), could serve as a novel ligand for creating new families of metallomesogens. The inherent chelating ability of its ethylenediamine-like fragment and the pyridine ring could lead to the formation of stable, geometrically defined metal complexes capable of self-assembling into ordered liquid crystalline phases.

Table 2: Examples of Metal-Ligand Systems for Metallomesogens

| Ligand Type | Metal Ion(s) | Observed Mesophase(s) | Reference |

|---|---|---|---|

| Hexasubstituted 2,2':6',2''-terpyridines | Zn(II), Co(III), Rh(III), Ir(III), Eu(III), Dy(III) | Columnar | nih.govwhiterose.ac.uk |

| 2-Phenylpyridines, 2-Thienylpyridines | Platinum(II) | Smectic A, Hexagonal Columnar | researchgate.net |

| 2,2'-Bipyridine (functionalized) | Not specified | Not specified | nih.gov |

| Thiourea-based ligands | Copper(I) | Hexagonal Columnar | mdpi.com |

Theoretical and Computational Chemistry of 6 2 Aminoethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 6-(2-Aminoethyl)pyridin-2-amine would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. Such studies are routinely performed for pyridine (B92270) derivatives to understand their structure-property relationships. nih.gov

A critical first step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until those forces are negligible.

Following geometry optimization, the calculation of vibrational frequencies is performed. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For example, studies on similar molecules like 2-amino-4,6-dimethylpyrimidine (B23340) involve detailed assignment of vibrational modes, such as N-H stretching of the amino groups, C-H stretching of the ethyl chain and pyridine ring, and various ring deformation modes. ijera.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table illustrates the types of data that would be generated from a geometry optimization calculation. The values are based on general knowledge of similar chemical structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-NH₂ (ring) | ~1.36 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-N (ethyl) | ~1.47 Å | |

| Bond Angles | C-N-C (ring) | ~118° |

| H-N-H (amino) | ~115° | |

| Dihedral Angles | C(ring)-C(ring)-C(ethyl)-C(ethyl) | Variable (Conformational) |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital to which an electron is most easily added (acting as an electron acceptor).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO is expected to be located primarily on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO distribution would also be centered on the aromatic system. nih.gov From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated, such as ionization potential, electron affinity, and chemical hardness, which further quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Hypothetical Frontier Orbital Energies and Related Quantum Chemical Parameters for this compound

This table shows representative data that would be derived from a HOMO-LUMO analysis.

| Parameter | Definition | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

| Ionization Potential (I) | -E(HOMO) | 5.5 to 6.5 |

| Electron Affinity (A) | -E(LUMO) | 0.5 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max). For this compound, this analysis would likely reveal π→π* transitions associated with the aminopyridine ring system. The results would help in understanding the molecule's photophysical properties and interpreting experimental spectroscopic data.

Molecular Dynamics and Simulation Studies for Conformational Analysis

The ethylamino side chain of this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the different possible three-dimensional arrangements (conformers) of the molecule over time. By simulating the motion of the atoms at a given temperature, MD studies can identify the most stable and populated conformers and the energy barriers between them. This information is crucial as the conformation can significantly influence the molecule's ability to interact with other molecules or biological targets.

Quantum Chemical Analysis of Intermolecular Interactions

This compound possesses multiple sites for forming intermolecular interactions, particularly hydrogen bonds, through its two amino groups (the ring amino group and the terminal amino group of the ethyl chain) and the pyridine ring nitrogen. Quantum chemical calculations can be used to model these interactions, for instance, by studying the formation of dimers or complexes with solvent molecules. Analyses like the Natural Bond Orbital (NBO) method can quantify the strength and nature of these hydrogen bonds, providing insight into the molecule's behavior in condensed phases and its crystal packing. nih.gov

Solvation Effects in Computational Modeling of this compound Systems

Computational studies can be performed in the gas phase (an isolated molecule) or, more realistically, by including the effects of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate how the molecule's properties (e.g., geometry, electronic structure, and reactivity) are influenced by a solvent environment. Given the polar nature of this compound and its hydrogen bonding capabilities, solvation effects are expected to be significant and must be considered for accurate predictions of its behavior in solution.

Computational Approaches to Spin State Prediction and Spin Crossover Behavior

The study of spin crossover (SCO) phenomena, where a molecule can transition between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light, is a significant area of research in coordination chemistry. For transition metal complexes, particularly those of iron(II), the spin state is determined by the delicate balance of the ligand field strength and pairing energy. The ligand this compound, with its bidentate N,N' donor set comprising a pyridine nitrogen and an aliphatic amine nitrogen, is an ideal candidate for forming such SCO-active complexes. Computational chemistry provides powerful tools to predict and understand the spin state energetics and the potential for spin crossover in complexes of this ligand.

Density Functional Theory (DFT) has emerged as the preeminent computational method for investigating the electronic structure and magnetic properties of SCO complexes. The choice of the functional is critical, as standard functionals can be prone to errors in predicting the energy difference between spin states (ΔEH-L). Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, have been found to be particularly effective. Functionals like B3LYP* and TPSSh are often employed for their reliability in modeling SCO behavior. nih.govrsc.org

A key aspect of computational modeling is the accurate prediction of the transition temperature (T1/2), the temperature at which the high-spin and low-spin populations are equal. This requires the calculation of not just the electronic energy difference but also the vibrational, rotational, and translational contributions to the Gibbs free energy. The significant change in metal-ligand bond lengths between the more compact LS state and the expanded HS state leads to a substantial difference in vibrational entropy (ΔSvib), which is a primary driving force for the spin transition.